Potassium 1-Boc-6-chloroindole-2-trifluoroborate
Overview
Description
Potassium 1-Boc-6-chloroindole-2-trifluoroborate is a chemical compound with the molecular formula C13H13BClF3KNO2. It is a boron-containing compound that is used in various chemical reactions, particularly in the field of organic synthesis. The compound is characterized by the presence of a trifluoroborate group, which makes it a valuable reagent in Suzuki-Miyaura coupling reactions.
Preparation Methods
The synthesis of Potassium 1-Boc-6-chloroindole-2-trifluoroborate typically involves the following steps:
Starting Material: The synthesis begins with 6-chloroindole, which is a commercially available starting material.
Boc Protection: The indole nitrogen is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.
Borylation: The protected indole is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Trifluoroborate Formation: The resulting boronate ester is treated with potassium trifluoroborate to form the desired this compound.
Industrial production methods for this compound are similar but are optimized for larger scale synthesis, often involving continuous flow processes and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Potassium 1-Boc-6-chloroindole-2-trifluoroborate undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Substitution: The chlorine atom in the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include biaryl compounds and other substituted indoles.
Scientific Research Applications
Potassium 1-Boc-6-chloroindole-2-trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is involved in the development of pharmaceuticals, especially in the synthesis of complex organic molecules.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Potassium 1-Boc-6-chloroindole-2-trifluoroborate in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.
Transmetalation: The trifluoroborate group transfers to the palladium complex, forming a new palladium species.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.
The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
Potassium 1-Boc-6-chloroindole-2-trifluoroborate can be compared with other similar compounds such as:
Potassium 1-Boc-6-bromoindole-2-trifluoroborate: Similar in structure but with a bromine atom instead of chlorine.
Potassium 1-Boc-6-fluoroindole-2-trifluoroborate: Contains a fluorine atom instead of chlorine.
Potassium 1-Boc-6-iodoindole-2-trifluoroborate: Contains an iodine atom instead of chlorine.
The uniqueness of this compound lies in its specific reactivity and the types of products it can form, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
potassium;[6-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]-trifluoroboranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BClF3NO2.K/c1-13(2,3)21-12(20)19-10-7-9(15)5-4-8(10)6-11(19)14(16,17)18;/h4-7H,1-3H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRLDAMXBGHRRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)Cl)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BClF3KNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718661 | |
Record name | Potassium [1-(tert-butoxycarbonyl)-6-chloro-1H-indol-2-yl](trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073468-33-3 | |
Record name | Borate(1-), [6-chloro-1-[(1,1-dimethylethoxy)carbonyl]-1H-indol-2-yl]trifluoro-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073468-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potassium [1-(tert-butoxycarbonyl)-6-chloro-1H-indol-2-yl](trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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